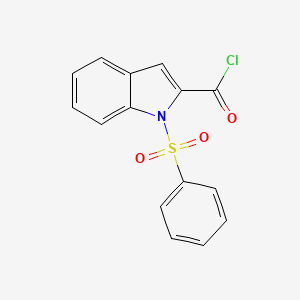
1-苯基-1H-1,3-苯并二唑-2-胺
描述
1-phenyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . It is also known by its IUPAC name, 1-phenyl-1H-benzimidazol-2-amine . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities .
科学研究应用
1-phenyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications, including:
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
生化分析
Biochemical Properties
1-phenyl-1H-1,3-benzodiazol-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
The effects of 1-phenyl-1H-1,3-benzodiazol-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-phenyl-1H-1,3-benzodiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain proteases by binding to their active sites, preventing substrate access . This binding interaction can also lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-phenyl-1H-1,3-benzodiazol-2-amine in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-phenyl-1H-1,3-benzodiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
1-phenyl-1H-1,3-benzodiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-phenyl-1H-1,3-benzodiazol-2-amine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This transport is critical for its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1-phenyl-1H-1,3-benzodiazol-2-amine is a key factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as the compound may interact with different biomolecules depending on its subcellular distribution.
准备方法
The synthesis of 1-phenyl-1H-1,3-benzodiazol-2-amine can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This method involves the reaction of o-phenylenediamine with aldehydes or ketones.
Amino nitrile method: This method involves the reaction of o-phenylenediamine with nitriles.
化学反应分析
1-phenyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-phenyl-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent with a similar benzimidazole structure.
Etonitazene: An analgesic compound with a benzimidazole core.
Enviroxime: An antiviral agent with a benzimidazole structure.
Astemizole: Another antihistaminic agent with a benzimidazole core.
Omeprazole and Pantoprazole: Antiulcer agents with benzimidazole structures.
The uniqueness of 1-phenyl-1H-1,3-benzodiazol-2-amine lies in its specific substitution pattern and the resulting biological activities .
属性
IUPAC Name |
1-phenylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQIDSEGWXUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378277 | |
| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43023-11-6 | |
| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)





![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)


